molecular formula C9H12N2O B2593956 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole CAS No. 2193065-72-2

1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole

Cat. No.: B2593956
CAS No.: 2193065-72-2
M. Wt: 164.208
InChI Key: WFYWETUDHRWVST-UHFFFAOYSA-N
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Description

1-((6-Oxabicyclo[310]hexan-3-yl)methyl)-1H-pyrazole is a complex organic compound characterized by its unique bicyclic structure The compound features a pyrazole ring attached to a 6-oxabicyclo[31

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthesis of related bicyclic compounds often involves organocatalyzed desymmetrization reactions. These methods are designed to be compatible with standard industrial conditions, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    6-Oxabicyclo[3.1.0]hexane: Shares the bicyclic structure but lacks the pyrazole ring.

    6-Oxabicyclo[3.1.0]hexan-3-one: Similar bicyclic structure with a ketone functional group.

Uniqueness: 1-((6-Oxabicyclo[310]hexan-3-yl)methyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the 6-oxabicyclo[310]hexane moiety

Properties

IUPAC Name

1-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-10-11(3-1)6-7-4-8-9(5-7)12-8/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYWETUDHRWVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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